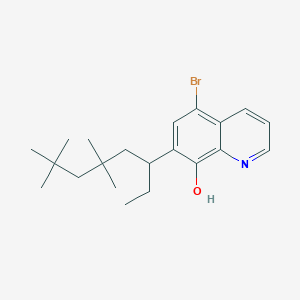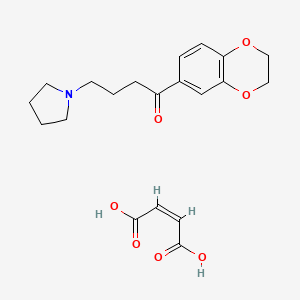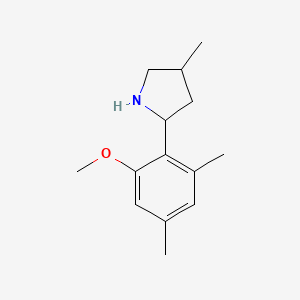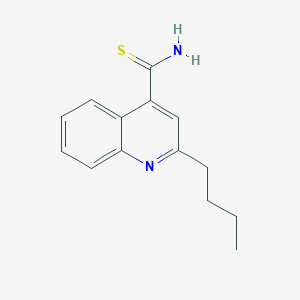
1H-Pyrrole-3-carbonitrile, 2-amino-5-ethyl-4-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Pyrrole-3-carbonitrile, 2-amino-5-ethyl-4-methyl- is a heterocyclic organic compound with a pyrrole ring structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Pyrrole-3-carbonitrile, 2-amino-5-ethyl-4-methyl- typically involves multi-step reactions. One common method includes the condensation of ethyl acetoacetate with malononitrile in the presence of ammonium acetate, followed by cyclization and subsequent functional group modifications . The reaction conditions often involve refluxing in ethanol or other suitable solvents.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions: 1H-Pyrrole-3-carbonitrile, 2-amino-5-ethyl-4-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the pyrrole ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or chlorination using thionyl chloride.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
1H-Pyrrole-3-carbonitrile, 2-amino-5-ethyl-4-methyl- has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 1H-Pyrrole-3-carbonitrile, 2-amino-5-ethyl-4-methyl- involves its interaction with various molecular targets. It can act as an inhibitor or modulator of specific enzymes and receptors. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to therapeutic effects such as antimicrobial or anticancer activity .
Comparación Con Compuestos Similares
- 2-Amino-4-methyl-1H-pyrrole-3-carbonitrile
- 2-Amino-5-ethyl-1H-pyrrole-3-carbonitrile
- 2-Amino-4,5-dimethyl-1H-pyrrole-3-carbonitrile
Comparison: 1H-Pyrrole-3-carbonitrile, 2-amino-5-ethyl-4-methyl- is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties and binding affinities to molecular targets .
Propiedades
Número CAS |
58121-02-1 |
|---|---|
Fórmula molecular |
C8H11N3 |
Peso molecular |
149.19 g/mol |
Nombre IUPAC |
2-amino-5-ethyl-4-methyl-1H-pyrrole-3-carbonitrile |
InChI |
InChI=1S/C8H11N3/c1-3-7-5(2)6(4-9)8(10)11-7/h11H,3,10H2,1-2H3 |
Clave InChI |
JKKVLDYFUGPDDV-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(C(=C(N1)N)C#N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


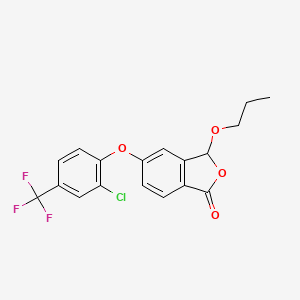
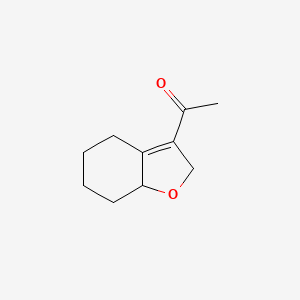
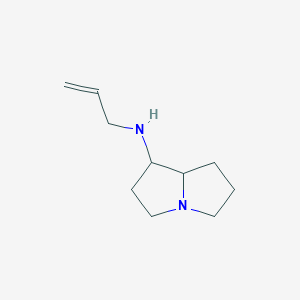

![1-[2-(1,2-Dihydroxypropan-2-yl)-6-hydroxy-1-benzofuran-5-yl]ethan-1-one](/img/structure/B12885275.png)
![6-Amino-3-(4-chlorophenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4,5-dicarbonitrile](/img/structure/B12885282.png)
![4-{(E)-[(Quinolin-2-yl)methylidene]amino}benzene-1-sulfonamide](/img/structure/B12885287.png)


![Chromium, [3-[(4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo]-2-hydroxy-5-nitrobenzenesulfonato(3-)]-](/img/structure/B12885309.png)
